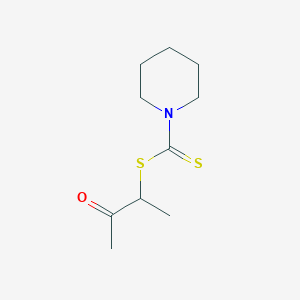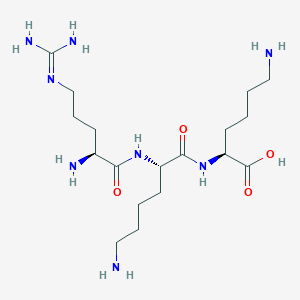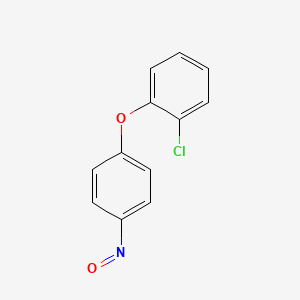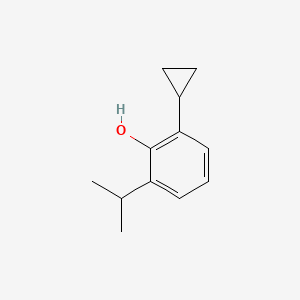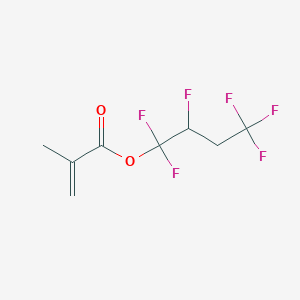
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate is a fluorinated ester compound with the molecular formula C8H8F6O2. It is known for its unique chemical properties, including high thermal stability and resistance to solvents. This compound is often used in the synthesis of specialized polymers and coatings due to its ability to impart desirable properties such as hydrophobicity and chemical resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-methylprop-2-enoic acid with 1,1,2,4,4,4-hexafluorobutanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: In the presence of water and a suitable catalyst, the ester bond can be hydrolyzed to yield 2-methylprop-2-enoic acid and 1,1,2,4,4,4-hexafluorobutanol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate the reaction.
Substitution: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
Polymerization: Fluorinated polymers with high thermal stability and chemical resistance.
Hydrolysis: 2-methylprop-2-enoic acid and 1,1,2,4,4,4-hexafluorobutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced materials.
Biology: Employed in the development of biocompatible coatings and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and resistance to degradation.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,1,2,4,4,4-hexafluorobutyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form stable polymers. The presence of fluorine atoms in the compound enhances its chemical resistance and thermal stability. The ester functional group allows for easy incorporation into polymer chains, resulting in materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- Methacrylatoethyl trimethyl ammonium chloride
Uniqueness
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate is unique due to its specific arrangement of fluorine atoms and the presence of the ester functional group. This combination imparts superior chemical resistance and thermal stability compared to similar compounds. Additionally, its ability to undergo polymerization makes it a valuable building block for advanced materials.
Eigenschaften
CAS-Nummer |
76643-43-1 |
|---|---|
Molekularformel |
C8H8F6O2 |
Molekulargewicht |
250.14 g/mol |
IUPAC-Name |
1,1,2,4,4,4-hexafluorobutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H8F6O2/c1-4(2)6(15)16-8(13,14)5(9)3-7(10,11)12/h5H,1,3H2,2H3 |
InChI-Schlüssel |
LCPUCXXYIYXLJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC(C(CC(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




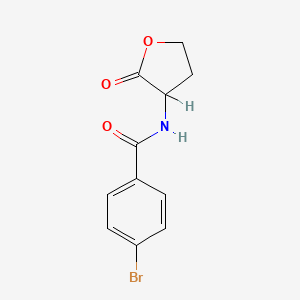
![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
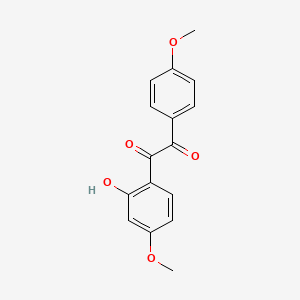

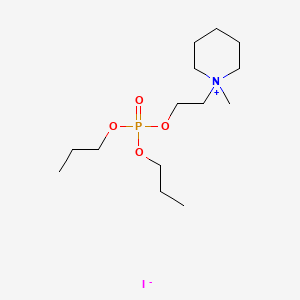
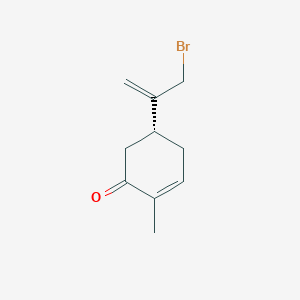
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
